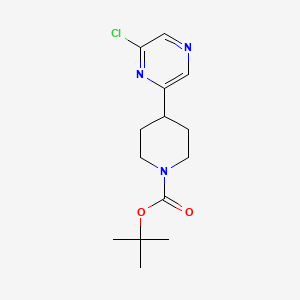
Tert-butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Tert-butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate” is a chemical compound . The exact purpose or application of this compound is not specified in the available resources.
Synthesis Analysis
Unfortunately, specific synthesis details for “Tert-butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate” are not available in the retrieved data .Molecular Structure Analysis
The molecular structure of “Tert-butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate” can be represented by the SMILES stringClC1=CN=CC(C2CCN(C(OC(C)(C)C)=O)CC2)=N1 . The InChI code for this compound is 1S/C14H20ClN3O2/c1-14(2,3)20-13(19)18-6-4-10(5-7-18)11-8-16-9-12(15)17-11/h8-10H,4-7H2,1-3H3 . Physical And Chemical Properties Analysis
The physical form of “Tert-butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate” is solid . Other physical and chemical properties like density, melting point, boiling point are not available in the retrieved data .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is synthesized from tert-butyl-4-hydroxypiperdine-1-carboxylate and is an important intermediate in the synthesis of biologically active compounds like crizotinib. This synthesis involves three steps and yields a total of 49.9% (Kong et al., 2016).
Another variant, tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, was synthesized via the reaction of (E)-tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine. This compound has a 1-methyl-1H-pyrazol-5-yl substituent, demonstrating a dihedral angle between the pyrazole ring and the piperidine ring, contributing to its structural uniqueness (Richter et al., 2009).
Molecular Structure and Crystallography
- The crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was studied, revealing its crystallization in the monoclinic space group P21/c. This study provides detailed information on bond lengths, angles, and molecular configuration, which is crucial for understanding the compound's chemical behavior and potential applications (Mamat et al., 2012).
Potential Biological Activity
- The compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized and evaluated for its in vitro antibacterial and anthelmintic activity. Although it exhibited moderate anthelmintic activity and poor antibacterial activity, the synthesis and structural characterization provide a foundation for further modifications and studies to enhance its biological efficacy (Sanjeevarayappa et al., 2015).
Safety and Hazards
The compound is classified under GHS07 and GHS09 hazard pictograms. It has hazard statements H315, H317, H319, and H400, indicating that it can cause skin irritation, skin sensitization, serious eye irritation, and is very toxic to aquatic life . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Eigenschaften
IUPAC Name |
tert-butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O2/c1-14(2,3)20-13(19)18-6-4-10(5-7-18)11-8-16-9-12(15)17-11/h8-10H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAUKXAIGCXMCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CN=CC(=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-bromo-1-tert-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2355897.png)
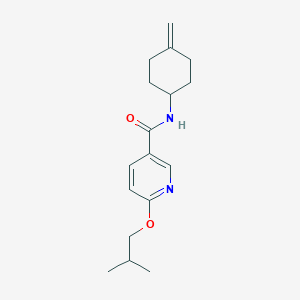
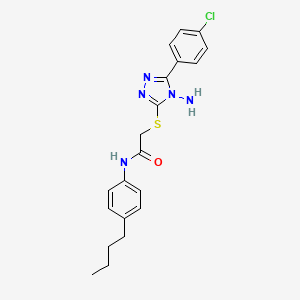

![Methyl 2-({4-[4-methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-amido]phenyl}formamido)acetate](/img/structure/B2355902.png)
![N-(2,5-difluorophenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2355903.png)
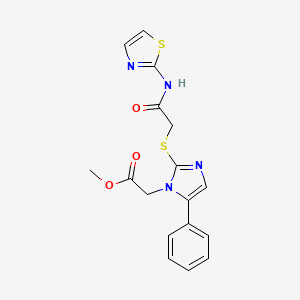


![2-chloro-6,7-di(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2355910.png)
![2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic Acid](/img/structure/B2355913.png)
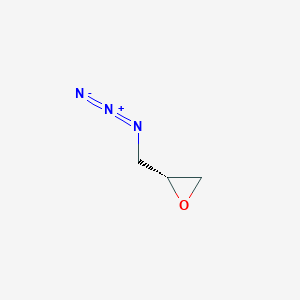
![4-[2-[1-(1,1-Dioxothiolan-3-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2355917.png)
